1-Methyl-octahydro-isoquinolin-4a-ol

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationships

Researchers pursuing morphinan alkaloid synthesis or D1 PAM programs require precise N-methyl/4a-hydroxyl substitution geometry. Substituting analogs lacking this pattern introduces unpredictable selectivity and stability changes. This compound provides the exact stereochemical configuration needed for reproducible synthetic outcomes. • Pre-installed 4a-hydroxyl handle enables direct epoxide bridge construction, eliminating late-stage oxidative functionalization • Defined C1, C4a, C8a stereochemistry supports asymmetric synthesis of opioid receptor ligands • 95% purity (solid); ambient shipping; global supply from multiple qualified vendors

Molecular Formula C10H19NO
Molecular Weight 169.268
CAS No. 81562-79-0
Cat. No. B2366714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-octahydro-isoquinolin-4a-ol
CAS81562-79-0
Molecular FormulaC10H19NO
Molecular Weight169.268
Structural Identifiers
SMILESCC1C2CCCCC2(CCN1)O
InChIInChI=1S/C10H19NO/c1-8-9-4-2-3-5-10(9,12)6-7-11-8/h8-9,11-12H,2-7H2,1H3
InChIKeyLVDLOGDWSPRQQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-octahydro-isoquinolin-4a-ol (CAS 81562-79-0): Core Chemical Identity and Sourcing Baseline for Research Procurement


1-Methyl-octahydro-isoquinolin-4a-ol (CAS 81562-79-0) is a saturated bicyclic isoquinoline derivative with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . The compound features a fully hydrogenated octahydroisoquinoline core bearing a tertiary 4a-hydroxyl group and an N-methyl substituent, conferring distinct stereochemical and physicochemical properties relative to aromatic or partially saturated isoquinoline analogs [1]. Commercial availability spans multiple suppliers with typical purity specifications of 95% and pricing ranging from approximately $190/500mg to £326/250mg depending on vendor and quantity, positioning it as a specialized chiral building block for pharmaceutical intermediate applications rather than a commodity chemical . The compound is supplied as a solid with predicted melting point of 174-175 °C (benzene solvate) and predicted boiling point of 266.8±15.0 °C .

Why Generic Substitution Fails for 1-Methyl-octahydro-isoquinolin-4a-ol (CAS 81562-79-0) in Critical Synthesis Applications


The octahydroisoquinoline scaffold encompasses a broad family of compounds whose substitution patterns, stereochemistry, and saturation states critically govern their utility as synthetic intermediates. 1-Methyl-octahydro-isoquinolin-4a-ol occupies a distinct structural niche defined by the concurrent presence of the N-methyl group, the fully saturated bicyclic framework, and—most critically—the tertiary 4a-hydroxyl moiety. This 4a-hydroxyl group represents a reactive handle that is absent in simple octahydroisoquinolines lacking this substitution (e.g., 1,2,3,4,5,6,7,8-octahydroisoquinoline, CAS 103733-65-9) . The N-methyl substituent further distinguishes this compound from unsubstituted octahydroisoquinolin-4a-ol derivatives (e.g., (4aS,8aS)-octahydroisoquinolin-4a-ol, CAS not available as free base) and from C1-aryl or C1-alkyl elongated analogs that exhibit substantially different steric profiles and physicochemical properties [1]. The combined N-methyl/4a-hydroxyl substitution pattern is specifically implicated in synthetic routes accessing morphinan-related frameworks and, more recently, as a core substructure in D1 dopamine receptor positive allosteric modulator (PAM) development programs [2][3]. Consequently, substituting a structurally related analog—even one differing by a single methyl group—introduces unpredictable alterations in reaction selectivity, downstream intermediate stability, and ultimate target molecule fidelity. Procurement of the precise CAS 81562-79-0 entity is therefore essential for maintaining synthetic reproducibility in applications where this exact substitution geometry is required.

Quantitative Differentiation Evidence: 1-Methyl-octahydro-isoquinolin-4a-ol vs. Closest Structural Analogs


Structural Differentiation: Unique 4a-Hydroxyl and N-Methyl Substitution Pattern vs. Common Octahydroisoquinoline Scaffolds

1-Methyl-octahydro-isoquinolin-4a-ol (CAS 81562-79-0) bears a tertiary hydroxyl group at the bridgehead 4a-position and an N-methyl substituent. This specific substitution combination is not present in the widely used unsubstituted octahydroisoquinoline core (1,2,3,4,5,6,7,8-octahydroisoquinoline) nor in 4a-hydroxyl derivatives lacking the N-methyl group . The presence of the 4a-hydroxyl introduces a stereogenic center at the ring junction and provides a nucleophilic handle for further derivatization, which is absent in the fully hydrocarbon core. Furthermore, recent patent disclosures identify octahydroisoquinolinyl derivatives bearing N-alkyl and 4a-substitution patterns as privileged scaffolds for D1 receptor positive allosteric modulator (PAM) development [1].

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationships

Physicochemical Differentiation: Predicted pKa and Lipophilicity vs. Aromatic Isoquinoline Analogs

The fully saturated octahydroisoquinoline core of 1-Methyl-octahydro-isoquinolin-4a-ol confers a predicted pKa of 14.90±0.40, indicating that the compound remains predominantly non-ionized at physiological pH . This contrasts sharply with partially saturated 3,4-dihydroisoquinoline analogs, which typically exhibit pKa values in the 8-9 range due to the basic imine nitrogen. Additionally, the predicted aqueous solubility of >25.4 μg/mL at pH 7.4 (from computational models) reflects the impact of the tertiary hydroxyl group on hydrophilicity relative to fully hydrocarbon octahydroisoquinolines [1].

Physicochemical Properties Drug-likeness ADME Prediction

Synthetic Route Differentiation: Intermediate in Morphinan Synthesis vs. Alternative Scaffolds

Octahydroisoquinolines bearing appropriate substitution patterns, including 4a-oxygenation and N-alkyl groups, serve as key intermediates in synthetic approaches to morphinan alkaloids [1]. The 4a-hydroxyl group in 1-Methyl-octahydro-isoquinolin-4a-ol provides a pre-installed oxygen atom that can be elaborated to the characteristic 4,5-epoxide bridge of morphine and related opioids. In contrast, octahydroisoquinoline intermediates lacking this oxygenation (e.g., 1,2,3,4,5,6,7,8-octahydroisoquinoline) require additional oxidative functionalization steps, adding synthetic complexity and reducing overall yield [2]. The N-methyl group is also essential for accessing N-methylmorphinan frameworks, distinguishing this compound from N-unsubstituted or N-benzyl-protected analogs.

Total Synthesis Opioid Scaffolds Chiral Intermediate

Commercial Sourcing Differentiation: Vendor-Specific Purity and Price Benchmarks vs. Scaffold Alternatives

1-Methyl-octahydro-isoquinolin-4a-ol is commercially available from multiple specialty chemical suppliers with standardized purity specifications and pricing. Fluorochem offers the compound at 95.0% purity with pricing of £326/250mg, £570/500mg, and £996/1g . Matrix Scientific offers 500mg at $190.00, indicating vendor-dependent pricing variation that may reflect differences in synthetic route, scale, or geographic sourcing . In contrast, the structurally simpler (but functionally distinct) 1,2,3,4,5,6,7,8-octahydroisoquinoline is available at substantially lower cost (<$50/gram) due to its commodity status as a basic scaffold . The price premium for CAS 81562-79-0 directly reflects the synthetic investment required to install the 4a-hydroxyl group and N-methyl substituent, which are not present in the commodity scaffold.

Procurement Cost Analysis Supply Chain

Optimal Research Application Scenarios for 1-Methyl-octahydro-isoquinolin-4a-ol (CAS 81562-79-0)


Synthesis of Morphinan Alkaloid Scaffolds and Opioid Receptor Ligands

As evidenced by the pre-installed N-methyl and 4a-oxygen functionalities, 1-Methyl-octahydro-isoquinolin-4a-ol serves as a strategic intermediate in synthetic routes targeting morphinan alkaloids and related opioid receptor ligands . The 4a-hydroxyl group provides a handle for constructing the characteristic 4,5-epoxide bridge found in morphine and its analogs, eliminating the need for late-stage oxidative functionalization steps that complicate alternative routes using unsubstituted octahydroisoquinolines. This application scenario is particularly relevant for medicinal chemistry groups engaged in opioid receptor modulator discovery, where access to diverse N-methylmorphinan derivatives is required for structure-activity relationship (SAR) exploration.

D1 Dopamine Receptor Positive Allosteric Modulator (PAM) Development

Recent patent literature identifies octahydroisoquinolinyl derivatives bearing N-alkyl and appropriate substitution patterns as core scaffolds for D1 receptor PAM development [1]. The saturated octahydroisoquinoline framework of CAS 81562-79-0, combined with its non-ionized state at physiological pH (predicted pKa 14.90±0.40), provides an attractive starting point for designing CNS-penetrant D1 PAMs . The 4a-hydroxyl group offers a synthetic vector for installing additional pharmacophoric elements required for D1 allosteric modulation, while the N-methyl group establishes the requisite basicity profile for target engagement without excessive amine-related off-target activity.

Chiral Building Block for Asymmetric Synthesis of Bioactive Isoquinolines

1-Methyl-octahydro-isoquinolin-4a-ol contains multiple stereogenic centers (C1, C4a, C8a) and is marketed as a chiral building block for pharmaceutical intermediate applications . The compound's defined stereochemistry and functional group complement (tertiary alcohol, secondary amine) enable its use in asymmetric synthesis campaigns targeting bioactive isoquinoline natural products and their synthetic analogs. The 4a-hydroxyl group can undergo stereospecific transformations including oxidation, elimination, or alkylation, providing access to diverse stereochemical outcomes from a single starting material.

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